BenchChemオンラインストアへようこそ!

4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Lipophilicity Membrane permeability Drug-like properties

Select 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate (CAS 672950-98-0) for its distinct LogP (~3.53), zero H-bond donors, and TPSA (~67.9 Ų)—differentiating it from the parent acid (LogP ~2.14) and methyl ester. These properties enhance membrane permeability for antiparasitic, anticancer, and TRPV1-targeted programs. Insist on ≥98% purity with sealed, cold storage (2–8°C) to preserve ester integrity and ensure reproducible bioassays.

Molecular Formula C17H10F3N3O2
Molecular Weight 345.27 g/mol
CAS No. 672950-98-0
Cat. No. B3037932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
CAS672950-98-0
Molecular FormulaC17H10F3N3O2
Molecular Weight345.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)OC3=CC=C(C=C3)C#N)C(F)(F)F
InChIInChI=1S/C17H10F3N3O2/c18-17(19,20)16-22-13-3-1-2-4-14(13)23(16)10-15(24)25-12-7-5-11(9-21)6-8-12/h1-8H,10H2
InChIKeyCPKNZMQSNRYRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate (CAS 672950-98-0): Structural Identity and Core Properties


4-Cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate (CAS 672950‑98‑0) is a heterocyclic ester belonging to the 2‑(trifluoromethyl)benzimidazole family. Its molecular formula is C₁₇H₁₀F₃N₃O₂ (MW 345.28 g mol⁻¹), featuring a benzimidazole core substituted at the 2‑position with a trifluoromethyl group and esterified at the 1‑position acetic acid side‑chain with a 4‑cyanophenyl moiety [REFS‑1]. The compound is commercially available at ≥98 % purity and requires storage sealed in a dry environment at 2–8 °C [REFS‑2]. These structural features distinguish it from simpler alkyl esters and the parent carboxylic acid within the same chemotype.

Why 4‑Cyanophenyl 2‑[2‑(trifluoromethyl)‑1H‑1,3‑benzimidazol‑1‑yl]acetate Cannot Be Readily Substituted by In‑Class Analogs


Although several 2‑(trifluoromethyl)benzimidazole derivatives share a common core, their physicochemical properties and, consequently, their pharmacological behaviour vary substantially with the nature of the esterifying alcohol. The 4‑cyanophenyl ester imparts a distinct combination of high lipophilicity (LogP ≈ 3.53), a large topological polar surface area (TPSA ≈ 67.9 Ų) and zero hydrogen‑bond donors, which differentiates it sharply from the parent carboxylic acid (LogP ≈ 2.14; TPSA ≈ 55.1 Ų; one H‑bond donor) and the commonly available methyl ester (LogP ≈ 2.23; TPSA ≈ 44.1 Ų) [REFS‑1][REFS‑2][REFS‑3]. Such differences mean that assays or synthetic routes optimised for one ester are unlikely to translate directly to another without re‑validation; substituting in‑class compounds therefore risks altered permeability, solubility, target engagement, and downstream synthetic efficiency.

Quantitative Differentiation Guide for 4‑Cyanophenyl 2‑[2‑(trifluoromethyl)‑1H‑1,3‑benzimidazol‑1‑yl]acetate


Lipophilicity (LogP) Advantage Over the Parent Acid and Methyl Ester

The 4‑cyanophenyl ester exhibits a computed LogP of 3.53, which is 1.39 log units higher than the parent carboxylic acid (LogP 2.14) and 1.30 log units higher than the methyl ester (LogP 2.23) [REFS‑1][REFS‑2]. This substantial increase in predicted partition coefficient suggests markedly greater membrane permeability, a critical determinant of intracellular target access and oral bioavailability.

Lipophilicity Membrane permeability Drug-like properties

Hydrogen-Bond Donor (HBD) Count: Critical Impact on Solubility and Permeability

The target compound possesses zero hydrogen-bond donors, whereas the parent carboxylic acid has one HBD (the –COOH proton) [REFS‑1][REFS‑2]. In the context of Lipinski's Rule of Five, each HBD can reduce the likelihood of good oral absorption. The absence of HBDs in the 4‑cyanophenyl ester renders it fully compliant with the ≤5 HBD criterion, while the parent acid contributes one HBD, already placing it closer to the rule boundary.

Hydrogen-bond donors Rule-of-five compliance Absorption

Topological Polar Surface Area (TPSA): Balanced Polarity for Target Engagement

The target compound's TPSA of 67.91 Ų is substantially larger than that of the methyl ester (44.12 Ų) and modestly larger than the parent acid (55.12 Ų) [REFS‑1][REFS‑2]. While all three values remain below the 140 Ų threshold associated with oral bioavailability, the intermediate TPSA of the 4‑cyanophenyl ester balances membrane permeability with the polarity needed for specific target interactions.

Polar surface area Blood-brain barrier Drug-likeness

Rotatable Bond Flexibility vs. Methyl Ester

The 4‑cyanophenyl ester has three rotatable bonds compared with two rotatable bonds in the methyl ester [REFS‑1][REFS‑2]. The extra rotatable bond arises from the ester linkage to the 4‑cyanophenyl ring, providing increased conformational freedom that can be beneficial—or detrimental—depending on the binding pocket. This structural feature offers tunable entropy contributions to binding free energy.

Conformational flexibility Molecular recognition Entropy

Antiparasitic Class-Level Potency of 2‑(Trifluoromethyl)benzimidazole Derivatives

Multiple 2‑(trifluoromethyl)‑1H‑benzimidazole derivatives have demonstrated nanomolar activity against protozoan parasites in vitro. One derivative (1b) showed IC50 values of 9 nM against Giardia intestinalis and 16 nM against Trichinella spiralis, representing 39‑fold and 13‑fold improvements over metronidazole, respectively [REFS‑1]. Although no direct head‑to‑head data exist for the 4‑cyanophenyl ester, its structural membership in the 2‑(trifluoromethyl)benzimidazole class positions it as a potentially high‑value scaffold for antiparasitic screening.

Antiparasitic Protozoa IC50

Recommended Application Scenarios for 4‑Cyanophenyl 2‑[2‑(trifluoromethyl)‑1H‑1,3‑benzimidazol‑1‑yl]acetate


Antiparasitic Drug Discovery: Screening Against Protozoan Pathogens

Given the nanomolar potency observed for structurally related 2‑(trifluoromethyl)benzimidazoles against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis [REFS‑1], the 4‑cyanophenyl ester is a logical next‑generation probe for antiparasitic screening. Its enhanced lipophilicity (LogP 3.53) and zero H‑bond donors make it particularly suited for penetration of protozoan cell membranes, where intracellular targets such as thioredoxin reductase or tubulin may be engaged. Researchers should consider direct head‑to‑head comparisons with the parent acid and methyl ester to quantify any lipophilicity‑driven potency gains.

Cancer Cell Line Profiling and Mechanism-of-Action Studies

The 2‑(trifluoromethyl)benzimidazole scaffold has shown cytotoxicity in cancer cell lines; for example, a related N‑substituted derivative (compound 7d) exhibited an IC50 of 0.51 μM against a cancer cell line, outperforming doxorubicin (IC50 2.12 μM) [REFS‑2]. The 4‑cyanophenyl ester, with its distinct TPSA and lipophilicity profile, can be deployed in broad cancer cell line panels (e.g., NCI‑60) to identify sensitive lineages and potential mechanisms of action, particularly where intracellular accumulation is favoured by high LogP.

VR1 (TRPV1) Receptor Antagonist Development

Patent literature explicitly claims 2‑(trifluoromethyl)benzimidazole derivatives bearing ester functionalities as vanilloid receptor 1 (VR1/TRPV1) inhibitors [REFS‑3]. The 4‑cyanophenyl ester falls within this structural scope and may serve as a key intermediate or final candidate for VR1‑targeted programmes. Its three rotatable bonds and moderate TPSA permit conformational sampling that may be advantageous for fitting the VR1 allosteric binding pocket, while the electron‑withdrawing cyanophenyl group can modulate π‑stacking interactions with aromatic residues in the receptor.

Prodrug Design and Pharmacokinetic Optimisation

The 4‑cyanophenyl ester represents a potential prodrug form of the parent 2‑(trifluoromethyl)benzimidazole‑1‑acetic acid. The ester is hydrolytically labile in biological media, and the released 4‑cyanophenol moiety can be monitored analytically via its characteristic UV absorption or mass spectrometric signature. Its LogP of 3.53 versus 2.14 for the acid predicts enhanced passive absorption across biological membranes [REFS‑4][REFS‑5], making it a candidate for oral prodrug strategies where high first‑pass metabolism or poor gut permeability of the free acid limits systemic exposure.

Quote Request

Request a Quote for 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.